molecular formula C11H11NO4S B1386836 Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1172909-94-2

Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1386836
CAS No.: 1172909-94-2
M. Wt: 253.28 g/mol
InChI Key: RHLCGSKMWRNUST-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex organic compound with a molecular formula of C₁₂H₁₂O₄S. This compound belongs to the thieno[3,2-b]pyrrole family and is characterized by its unique structural features, which include a thieno[3,2-b]pyrrole core and a methoxy group attached to the 2-oxoethyl moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]pyrrole-5-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to its methyl ester derivative using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Subsequent Modifications: The 2-oxoethyl group is introduced through a series of reactions involving the use of reagents like chloroacetic acid and methanol under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group in the 2-oxoethyl moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thieno[3,2-b]pyrrole core.

  • Reduction Products: Reduced forms of the 2-oxoethyl group.

  • Substitution Products: Derivatives with different functional groups attached to the thieno[3,2-b]pyrrole ring.

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter metabolic fluxes, leading to changes in cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic fluxes and alter metabolite levels within the cell. For instance, it may enhance the activity of enzymes involved in detoxification processes, leading to increased clearance of reactive oxygen species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments .

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Methyl 4-(2-methoxy-2-oxoethyl)benzoate: This compound shares a similar structure but lacks the thieno[3,2-b]pyrrole core.

  • Methyl 4-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate: Another structurally related compound with a thiophene ring instead of the thieno[3,2-b]pyrrole core.

Uniqueness: Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its thieno[3,2-b]pyrrole core, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-15-10(13)6-12-7-3-4-17-9(7)5-8(12)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLCGSKMWRNUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C1C(=O)OC)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

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